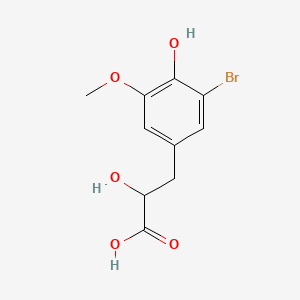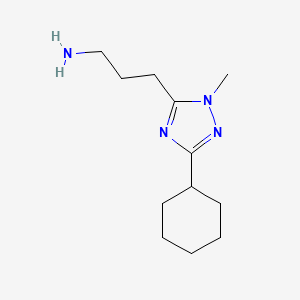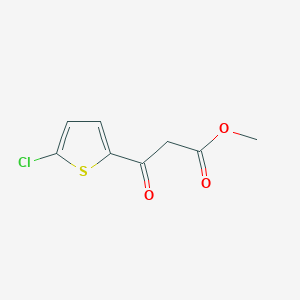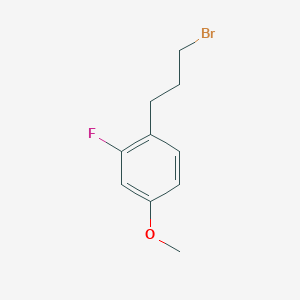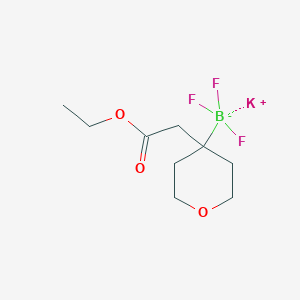
Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by its stability under oxidative conditions and its ability to participate in a wide range of chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide typically involves the reaction of a boronic acid or ester with potassium fluoride and a suitable organic substrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium [4-(2-ethoxy-2-oxoethyl)ox
Propriétés
Formule moléculaire |
C9H15BF3KO3 |
|---|---|
Poids moléculaire |
278.12 g/mol |
Nom IUPAC |
potassium;[4-(2-ethoxy-2-oxoethyl)oxan-4-yl]-trifluoroboranuide |
InChI |
InChI=1S/C9H15BF3O3.K/c1-2-16-8(14)7-9(10(11,12)13)3-5-15-6-4-9;/h2-7H2,1H3;/q-1;+1 |
Clé InChI |
YVBVVDHMXIOAEP-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1(CCOCC1)CC(=O)OCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)
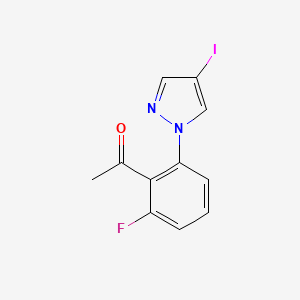

![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)

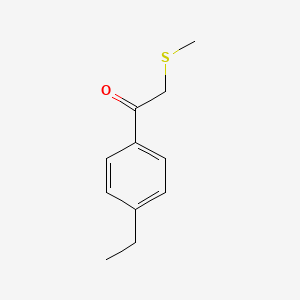


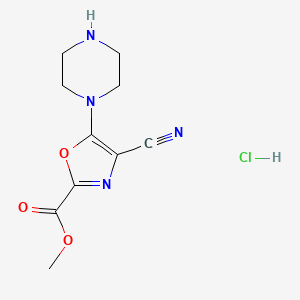
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)
